molecular formula C18H30N2O2 B14349906 2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate CAS No. 90259-50-0

2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate

Cat. No.: B14349906
CAS No.: 90259-50-0
M. Wt: 306.4 g/mol
InChI Key: SZBXELMJCRFSBK-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate is an organic compound with the molecular formula C17H28N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both diethylamino and butylamino groups attached to a methylbenzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate typically involves the reaction of 2-(Diethylamino)ethyl chloride with 2-(butylamino)-6-methylbenzoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential use as an anesthetic or analgesic.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-(butylamino)-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino and butylamino groups allow it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 4-(butylamino)benzoate
  • **2-(Diethylamino)ethyl

Properties

CAS No.

90259-50-0

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(butylamino)-6-methylbenzoate

InChI

InChI=1S/C18H30N2O2/c1-5-8-12-19-16-11-9-10-15(4)17(16)18(21)22-14-13-20(6-2)7-3/h9-11,19H,5-8,12-14H2,1-4H3

InChI Key

SZBXELMJCRFSBK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=C1C(=O)OCCN(CC)CC)C

Origin of Product

United States

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